1-[(phenylthio)acetyl]pyrrolidine
Overview
Description
1-[(phenylthio)acetyl]pyrrolidine is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.08743528 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis of Pharmacologically Interesting Compounds : A study by Bijev, Prodanova, and Nankov (2003) discussed the synthesis of new substituted 1H-1-pyrrolylcarboxamides, demonstrating the utility of pyrrolidine compounds in developing pharmacologically relevant molecules (Bijev, Prodanova, & Nankov, 2003).
Anticancer Applications
- Anticancer Activities of Pyrrolidine Derivatives : Ramachandran et al. (2012) synthesized 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, which showed in vitro anticancer activity, highlighting the potential of pyrrolidine derivatives in cancer treatment research (Ramachandran, Karthikeyan, Giridharan, & Sathiyanarayanan, 2012).
Antibacterial and Antifungal Research
- Antibacterial and Antifungal Studies : Haddad et al. (2015) explored the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and evaluated their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This indicates the significance of pyrrolidine derivatives in developing new antibacterial and antifungal agents (Haddad et al., 2015).
Applications in Food Chemistry
- Food Chemistry and Aroma Compounds : Schieberle and Hofmann (2005) identified 1-pyrroline as a key intermediate in the formation of intense roast-smelling food odorants, revealing the role of pyrrolidine derivatives in the study of food chemistry and flavor profiles (Schieberle & Hofmann, 2005).
Organometallic Chemistry
- Organometallic Complexes and Catalysis : Singh, Singh, and Singh (2009) explored the synthesis of complexes with seleno and thio derivatives of pyrrolidine, indicating their applications in catalysis and organometallic chemistry (Singh, Singh, & Singh, 2009).
Properties
IUPAC Name |
2-phenylsulfanyl-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHILLCDALOINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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